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molecular formula C11H16N2 B8699168 1,3-Dimethyl-2-phenylimidazolidine CAS No. 23229-37-0

1,3-Dimethyl-2-phenylimidazolidine

Cat. No. B8699168
M. Wt: 176.26 g/mol
InChI Key: QISTUHYRFABJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952114

Procedure details

Using the method of Birch and Dastur, Austral. J. Chem., 26, 1364 (1973), a solution of 5.5 g of benzaldehyde in 25 ml of benzene was added dropwise to a stirred solution of sym-dimethylethylenediamine in 15 ml of benzene, and heated at 60° for 2 hrs. Evaporation and distillation at 55° (0.35 mm) afforded 6.4 g, identified by nmr.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][NH:10][CH2:11][CH2:12][NH:13][CH3:14]>C1C=CC=CC=1>[CH3:9][N:10]1[CH2:11][CH2:12][N:13]([CH3:14])[CH:1]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCNC
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporation and distillation at 55° (0.35 mm)
CUSTOM
Type
CUSTOM
Details
afforded 6.4 g

Outcomes

Product
Name
Type
Smiles
CN1C(N(CC1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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